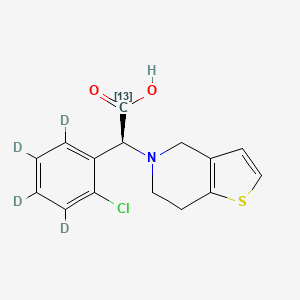
mSIRK (L9A)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mSIRK (L9A): is a cell-permeable, N-myristoylated G-protein binding peptide. It contains a single point mutation where leucine at position 9 is replaced by alanine. This compound is often used as a control peptide in various scientific studies due to its inability to enhance extracellular signal-regulated kinase 1 and 2 phosphorylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mSIRK (L9A) involves the solid-phase peptide synthesis method. The peptide sequence is Myristoyl-Serine-Isoleucine-Arginine-Lysine-Alanine-Leucine-Asparagine-Isoleucine-Alanine-Glycine-Tyrosine-Proline-Aspartic Acid-Tyrosine-Aspartic Acid. The N-terminal myristoylation is achieved by coupling myristic acid to the peptide chain .
Industrial Production Methods: Industrial production of mSIRK (L9A) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography for purification. The final product is lyophilized to obtain a stable, solid form .
Analyse Chemischer Reaktionen
Types of Reactions: mSIRK (L9A) primarily undergoes peptide bond formation and hydrolysis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are used.
Myristoylation: Myristic acid and coupling agents like N,N’-diisopropylcarbodiimide are used.
Major Products: The major product of these reactions is the mSIRK (L9A) peptide itself, with no significant by-products .
Wissenschaftliche Forschungsanwendungen
Chemistry: mSIRK (L9A) is used as a control peptide in studies involving G-protein signaling pathways. It helps in understanding the role of G-protein subunits in various biochemical processes .
Biology: In biological research, mSIRK (L9A) is used to study cell signaling mechanisms, particularly those involving G-protein-coupled receptors. It is also used in studies related to insulin secretion and cellular redox potential .
Medicine: mSIRK (L9A) is used in medical research to explore its potential therapeutic applications, particularly in the modulation of insulin secretion and other metabolic processes .
Industry: In the pharmaceutical industry, mSIRK (L9A) is used in drug development and testing, particularly in the study of G-protein-coupled receptor pathways .
Wirkmechanismus
mSIRK (L9A) exerts its effects by binding to G-protein βγ subunits. This binding prevents the enhancement of extracellular signal-regulated kinase 1 and 2 phosphorylation, making it a useful control peptide in studies involving G-protein signaling pathways . It does not alter calcium activity, suggesting its effects are independent of calcium signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: mSIRK (L9A) is unique due to its single point mutation, which makes it an inactive analog of mSIRK. This property makes it an ideal control peptide for studies involving G-protein signaling pathways .
Eigenschaften
Molekularformel |
C90H144N20O25 |
|---|---|
Molekulargewicht |
1906.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C90H144N20O25/c1-10-13-14-15-16-17-18-19-20-21-22-30-70(115)100-67(49-111)84(129)109-75(52(7)12-3)87(132)102-60(28-25-40-95-90(93)94)79(124)101-59(27-23-24-39-91)78(123)97-54(9)77(122)103-61(42-50(4)5)80(125)105-63(45-69(92)114)83(128)108-74(51(6)11-2)86(131)98-53(8)76(121)96-48-71(116)99-65(44-56-33-37-58(113)38-34-56)88(133)110-41-26-29-68(110)85(130)106-64(46-72(117)118)82(127)104-62(43-55-31-35-57(112)36-32-55)81(126)107-66(89(134)135)47-73(119)120/h31-38,50-54,59-68,74-75,111-113H,10-30,39-49,91H2,1-9H3,(H2,92,114)(H,96,121)(H,97,123)(H,98,131)(H,99,116)(H,100,115)(H,101,124)(H,102,132)(H,103,122)(H,104,127)(H,105,125)(H,106,130)(H,107,126)(H,108,128)(H,109,129)(H,117,118)(H,119,120)(H,134,135)(H4,93,94,95)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-/m0/s1 |
InChI-Schlüssel |
NMEXKIUJCNAYMF-YVSUTBHTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


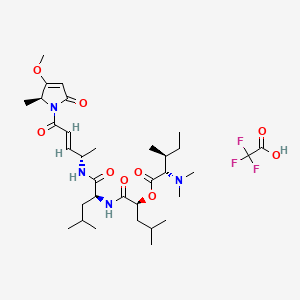
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
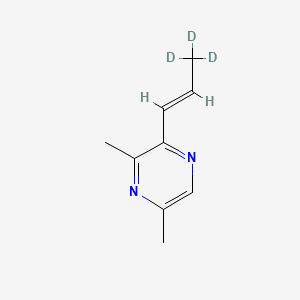
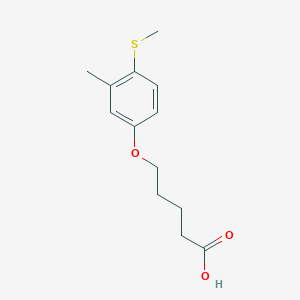

![3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12369436.png)
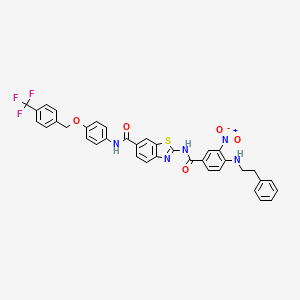

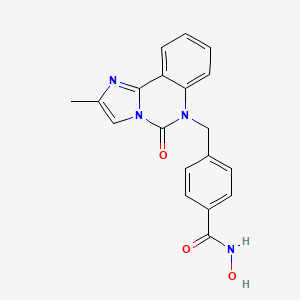

![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)
